molecular formula C17H26N6O3 B5655091 N-ethyl-5-({4-[2-(4-morpholinyl)-2-oxoethyl]-1-piperazinyl}carbonyl)-2-pyrimidinamine

N-ethyl-5-({4-[2-(4-morpholinyl)-2-oxoethyl]-1-piperazinyl}carbonyl)-2-pyrimidinamine

Cat. No. B5655091
M. Wt: 362.4 g/mol
InChI Key: PZBVNAUDLLLBND-UHFFFAOYSA-N
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Description

"N-ethyl-5-({4-[2-(4-morpholinyl)-2-oxoethyl]-1-piperazinyl}carbonyl)-2-pyrimidinamine" is a complex chemical compound, belonging to a class of heterocyclic compounds which are known for a wide range of biological activities.

Synthesis Analysis

Synthesis of such compounds often involves multistep reactions including the formation of pyrimidine and piperazine rings. The synthesis process can involve reactions like the Mannich reaction, Biginelli reaction, and various forms of nucleophilic substitution and cyclization. These processes require precise control of reaction conditions such as temperature, pH, and use of catalysts to yield the desired product (Coulibaly et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by multiple ring systems including pyrimidinamine and piperazine rings, often linked with morpholine or other heterocyclic moieties. These structures are generally confirmed through spectroscopic methods like FTIR, NMR, and mass spectrometry (Hery Suwito et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving compounds like "N-ethyl-5-({4-[2-(4-morpholinyl)-2-oxoethyl]-1-piperazinyl}carbonyl)-2-pyrimidinamine" typically involve interactions with amines, aldehydes, and acids. These compounds can participate in reactions such as acylation, alkylation, and cyclization. Their chemical properties are influenced by the presence of multiple functional groups and the electronic nature of substituents on the rings (Shan Xu et al., 2014).

properties

IUPAC Name

2-[4-[2-(ethylamino)pyrimidine-5-carbonyl]piperazin-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O3/c1-2-18-17-19-11-14(12-20-17)16(25)23-5-3-21(4-6-23)13-15(24)22-7-9-26-10-8-22/h11-12H,2-10,13H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBVNAUDLLLBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=N1)C(=O)N2CCN(CC2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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